3-chloro-2-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
3-chloro-2-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a methyl group, and a pyrazolyl-thiophenyl ethyl chain
Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel sulfonamide derivatives demonstrated significant in vitro anticancer activity against human tumor liver cell lines, with some compounds showing higher activity than doxorubicin, a commonly used chemotherapy drug (Ghorab et al., 2015). Another study focused on the synthesis and molecular docking study of sulfonamide-based pyrazoline as an anti-breast cancer agent, highlighting its potential development for cancer treatment (Putri et al., 2021).
Antimicrobial Activity
Research into sulfonamide compounds also extends into antimicrobial activity. A study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and tested them for antibacterial and antifungal activity, with some compounds showing promising results against various strains of bacteria and fungi (Hassan, 2013).
Heterocyclic Compound Synthesis
The potential for synthesizing polyfunctionally substituted heterocyclic compounds derived from sulfonamide precursors has been explored, contributing to the field of organic chemistry and drug development. One such study detailed the synthesis of various heterocyclic derivatives, including those with thiophene, thiazole, and pyrazole rings, demonstrating the versatility of sulfonamide compounds in chemical synthesis (Shams et al., 2010).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 3-chloro-2-methylbenzenesulfonyl chloride, followed by the introduction of the pyrazolyl-thiophenyl ethyl chain through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
- **Substitution
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Properties
IUPAC Name |
3-chloro-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-12-14(17)4-2-5-16(12)24(21,22)19-10-15(13-6-9-23-11-13)20-8-3-7-18-20/h2-9,11,15,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADXJZDMJDXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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